molecular formula C8H6BrFO2 B3040314 3-Bromo-5-fluoro-4-methoxybenzaldehyde CAS No. 185345-47-5

3-Bromo-5-fluoro-4-methoxybenzaldehyde

Cat. No.: B3040314
CAS No.: 185345-47-5
M. Wt: 233.03 g/mol
InChI Key: QQSOKNIUOFMGHE-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methoxybenzaldehyde is an aromatic compound with the molecular formula C8H6BrFO2. It is characterized by the presence of bromine, fluorine, and methoxy substituents on a benzaldehyde ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Bromo-5-fluoro-4-methoxybenzaldehyde involves the bromination of 4-methoxybenzaldehyde. The reaction typically uses a brominating reagent such as 1,3-di-n-butylimidazolium tribromide under solvent-free conditions . The fluorination step can be achieved using appropriate fluorinating agents.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis routes, including Friedel-Crafts acylation followed by bromination and fluorination steps. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aldehyde group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation: Formation of 3-Bromo-5-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 3-Bromo-5-fluoro-4-methoxybenzyl alcohol.

Scientific Research Applications

3-Bromo-5-fluoro-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of bioactive compounds that can be studied for their biological activities.

    Medicine: Investigated for its potential role in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-methoxybenzaldehyde depends on the specific reactions it undergoes. For example, in substitution reactions, the electron-withdrawing effects of the bromine and fluorine atoms can influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, can also affect the reactivity by stabilizing intermediates formed during reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-4-methoxybenzaldehyde is unique due to the specific combination and positions of its substituents, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic applications and research studies.

Properties

IUPAC Name

3-bromo-5-fluoro-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSOKNIUOFMGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273239
Record name Benzaldehyde, 3-bromo-5-fluoro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185345-47-5
Record name Benzaldehyde, 3-bromo-5-fluoro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185345-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-bromo-5-fluoro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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